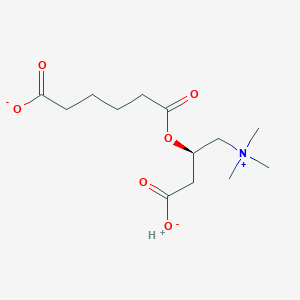
Adipoylcarnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adipoylcarnitine is an O-acylcarnitine compound having adipoyl as the acyl substituent. It is an ester of carnitine and adipic acid. Acylcarnitines, including this compound, play a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation .
Mecanismo De Acción
Target of Action
Adipoylcarnitine primarily targets the mitochondria, where it plays a crucial role in the transport of fatty acids for subsequent β-oxidation .
Mode of Action
This compound interacts with its targets by facilitating the transport of acyl groups from the cytosol into the mitochondrial matrix for β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a vital role in the oxidative catabolism of long-chain acylcarnitines and modulates a number of physiological and pathophysiological functions, such as cardiac electrophysiology, insulin signaling, cellular stress, and inflammation .
Pharmacokinetics
The homeostasis of this compound is multifaceted, with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . The renal clearance of this compound increases after exogenous administration, approaching glomerular filtration rate after high intravenous doses .
Result of Action
The action of this compound results in the activation of branched-chain amino acid dehydrogenase and a metabolic shift . This shift is critical for the identification of mitochondrial dysfunction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of this compound . Furthermore, the presence of other compounds and the pH of the environment can also influence its action.
Análisis Bioquímico
Biochemical Properties
Adipoylcarnitine is a type of acylcarnitine, a class of compounds that play a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation . The analysis of carnitine and acylcarnitines, including this compound, has been performed using techniques such as HPLC Electrospray Ionization–Mass Spectrometry .
Cellular Effects
This compound has been found to influence cellular function, particularly in the context of lipid metabolism. For instance, an increase in the levels of acylcarnitines, including this compound, has been observed in the plasma of overweight subjects in response to mild weight loss . This suggests that this compound may play a role in lipid mobilization and utilization in the context of energy balance and weight management .
Molecular Mechanism
The molecular mechanism of action of this compound is closely tied to its role as a carrier molecule in the transport of long-chain fatty acids. It is involved in the formation of acylcarnitines, which are crucial for the transport of fatty acids into the mitochondria for beta-oxidation .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been observed over time, particularly in relation to lipid metabolism. For instance, a study found that a 12-week low-calorie diet intervention resulted in a significant increase in the levels of acylcarnitines, including this compound .
Metabolic Pathways
This compound is involved in the carnitine shuttle, a metabolic pathway that transports long-chain fatty acids into the mitochondria for beta-oxidation . This pathway involves several enzymes and cofactors, and plays a crucial role in energy metabolism .
Transport and Distribution
As an acylcarnitine, this compound is involved in the transport of long-chain fatty acids across the inner mitochondrial membrane. This process is facilitated by carnitine palmitoyltransferase I and II, enzymes that convert long-chain fatty acids into their corresponding acylcarnitines, and a translocase that shuttles the acylcarnitines across the membrane .
Subcellular Localization
This compound, like other acylcarnitines, is primarily localized in the mitochondria, where it plays a role in the transport of long-chain fatty acids for beta-oxidation . This subcellular localization is crucial for its function in energy metabolism .
Métodos De Preparación
Adipoylcarnitine can be synthesized through esterification of L-carnitine with adipic acid. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond. Industrial production methods may involve the use of ion-exchange solid-phase extraction and derivatization with specific reagents to isolate and quantify the compound .
Análisis De Reacciones Químicas
Adipoylcarnitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Adipoylcarnitine has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It plays a role in the metabolism of fatty acids and is studied for its involvement in various metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.
Industry: It is used in the production of various biochemical assays and diagnostic tools
Comparación Con Compuestos Similares
Adipoylcarnitine is similar to other acylcarnitines, such as acetylcarnitine and propionylcarnitine. it is unique in its specific acyl substituent, adipoyl, which gives it distinct properties and roles in metabolism. Similar compounds include:
Acetylcarnitine: Involved in the transport of acetyl groups into the mitochondria.
Propionylcarnitine: Involved in the transport of propionyl groups into the mitochondria.
Butyrylcarnitine: Involved in the transport of butyryl groups into the mitochondria .
This compound’s unique structure and function make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
102636-83-9 |
|---|---|
Fórmula molecular |
C13H23NO6 |
Peso molecular |
289.32 g/mol |
Nombre IUPAC |
(3R)-3-(5-carboxypentanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C13H23NO6/c1-14(2,3)9-10(8-12(17)18)20-13(19)7-5-4-6-11(15)16/h10H,4-9H2,1-3H3,(H-,15,16,17,18)/t10-/m1/s1 |
Clave InChI |
BSVHAXJKBCWVDA-SNVBAGLBSA-N |
SMILES |
[H+].C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCC(=O)[O-] |
SMILES isomérico |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCC(=O)O |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6594308.png)



![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B6594348.png)
![2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol](/img/structure/B6594354.png)




